5-Fluoro vs. 5-Bromo: Molecular Weight and Density Advantage for Coordination Chemistry
5-Fluoroisophthalonitrile provides a significantly lower molecular weight and density compared to its 5-bromo analog. This can be a critical factor in designing metal-organic frameworks (MOFs) and coordination polymers where a lighter, less dense ligand is required to achieve desired porosity or crystal packing . The smaller atomic radius of fluorine also allows for distinct π-π stacking interactions and coordination geometries not achievable with the bulkier bromine [1].
| Evidence Dimension | Molecular Weight and Density |
|---|---|
| Target Compound Data | MW = 146.12 g/mol; Density = 1.27 g/cm³ |
| Comparator Or Baseline | 5-Bromoisophthalonitrile: MW = 207.03 g/mol; Density = 1.7 ± 0.1 g/cm³ |
| Quantified Difference | MW is 29% lower (146.12 vs 207.03 g/mol); Density is ~25% lower (1.27 vs 1.7 g/cm³) |
| Conditions | Calculated and predicted physical properties |
Why This Matters
This difference directly impacts material science and coordination chemistry applications where ligand size and weight influence the final framework's porosity, stability, and functionality, guiding synthetic strategy and procurement.
- [1] Zhou, X. N., et al. (2024). A supramolecular octahedron assembled by anion coordination and π‒π stacking interactions showing dual emission. Journal of Molecular Structure. https://doi.org/10.1016/j.molstruc.2024.137244 View Source
